
3-Butyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Descripción general
Descripción
The compound “3-Butyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one” is likely to be an organic compound containing a pyrazolone core structure. Pyrazolones are a class of compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of a 4-chlorophenyl group indicates a phenyl ring substituted with a chlorine atom at the 4th position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring attached to a 4-chlorophenyl group and a butyl group. The exact spatial arrangement would depend on the specific conditions of the synthesis .Chemical Reactions Analysis
As for the chemical reactions, pyrazolones are known to participate in various chemical reactions, particularly due to the presence of the reactive carbonyl group and the adjacent nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atom and the butyl group could influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis of Conformationally Restricted Aza [3.1.0]bicycles
This compound is used in the synthesis of conformationally restricted aza [3.1.0]bicycles. These are common structural components in natural products and bioactive compounds. They have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .
Development of Antimicrobial Peptides (AMPs)
The compound has been used in the development of antimicrobial peptides (AMPs) and their synthetic mimics as a novel class of antibiotics to overcome the rapid emergence of antibiotic resistance .
Synthesis of Nitroxides
Nitroxides are broadly used as molecular probes and labels in biophysics, structural biology, and biomedical research. This compound is used in the synthesis of highly strained nitroxides .
Antibacterial Agents
This compound has been used in the design, synthesis, and biological evaluation of biphenylglyoxamide-based small molecular antimicrobial peptide mimics as antibacterial agents .
Molluscicidal Activity
A new series of nicotinonitrile derivatives was designed and synthesized from this compound to assess their molluscicidal activity .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve exploring its potential biological activity, given that other pyrazolone derivatives have demonstrated such properties . Additionally, studies could be conducted to optimize its synthesis and characterize its physical and chemical properties in more detail.
Propiedades
IUPAC Name |
5-butyl-2-(4-chlorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-3-4-11-9-13(17)16(15-11)12-7-5-10(14)6-8-12/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWORWXSZSUTOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



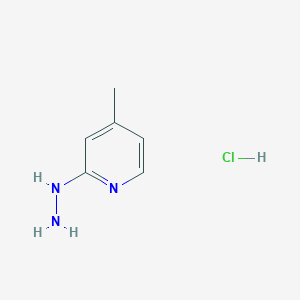

![2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B3087987.png)

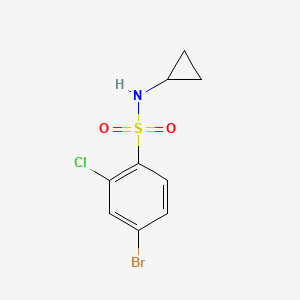
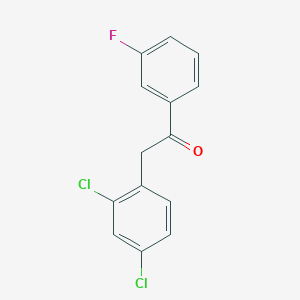

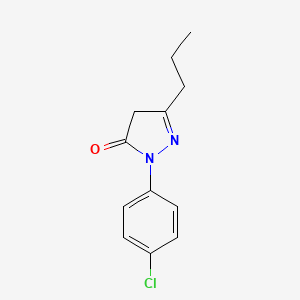

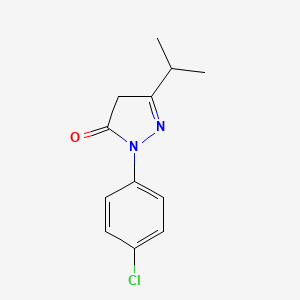

![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
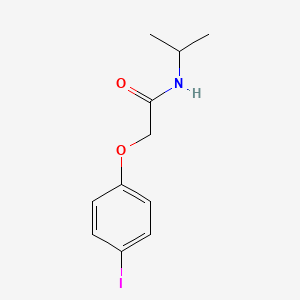
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)